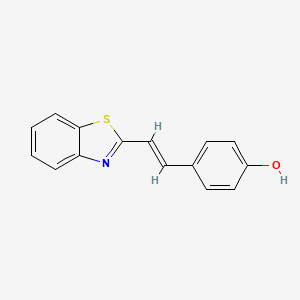

4-((1E)-2-benzothiazol-2-ylvinyl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Photophysics and Fluorescent Probing

One notable application of benzothiazole derivatives is in the development of fluorescent probes. For example, a study demonstrated the use of a benzothiazole-based fluorescent probe for distinguishing and bioimaging of Hg2+ and Cu2+ ions in living cells, showing its potential in biological and environmental monitoring (Gu et al., 2017). Furthermore, benzothiazole derivatives have been synthesized to exhibit excited-state intramolecular proton transfer (ESIPT) inspired fluorescent characteristics, which are useful in photophysical studies and developing fluorescent materials (Padalkar et al., 2011).

Antimicrobial and Anticancer Research

Benzothiazole derivatives are also investigated for their antimicrobial and anticancer properties. A study on the synthesis and antifungal activity of N-heterocyclic substituted hydrazone Schiff’s bases derived from benzothiazole revealed potential antifungal activity against Candida albicans and Pityrosporium ovalue (Kale et al., 2020). Additionally, certain N-[4-(Benzothiazole-2-yl) phenyl]-2-aryloxyacetamide derivatives have shown notable anticancer activities, highlighting the therapeutic potential of benzothiazole derivatives in cancer research (Tay et al., 2012).

Chemical Synthesis and Green Chemistry

The compound and its analogs are employed in the synthesis of various chemical entities. For instance, a study reported the efficient synthesis of dialkyl 2-benzothiazol derivatives through a green chemistry approach, indicating the compound's role in promoting environmentally benign chemical synthesis (Fatemi et al., 2017). Another example includes the microwave-assisted synthesis of novel thiophene-benzothiazole derivative azomethine and amine compounds, showcasing the utility of benzothiazole derivatives in facilitating rapid and efficient chemical syntheses (Ermiş & Durmuş, 2020).

Environmental and Sensor Applications

Benzothiazole derivatives have been explored for their applications in environmental sensing and pollution monitoring. A study focusing on the development of benzothiazole conjugated Schiff base as fluorescent sensors for Al3+ and Zn2+ ions demonstrates the compound's utility in environmental and analytical chemistry (Suman et al., 2019).

Propriétés

IUPAC Name |

4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NOS/c17-12-8-5-11(6-9-12)7-10-15-16-13-3-1-2-4-14(13)18-15/h1-10,17H/b10-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUPCLKTBZSLIH-JXMROGBWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C=CC3=CC=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)/C=C/C3=CC=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3,4-dimethylbenzamide](/img/structure/B604315.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B604316.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2,4-dimethoxybenzamide](/img/structure/B604318.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B604319.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-ethylbenzamide](/img/structure/B604320.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B604321.png)

![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzenesulfonamide](/img/structure/B604323.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-3-chloro-4-methoxybenzamide](/img/structure/B604327.png)

![4-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzoic acid](/img/structure/B604328.png)

![6-(4-Iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B604331.png)

![(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B604332.png)

![(2E)-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B604334.png)

![2-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B604336.png)